molecular formula C20H12N4 B562515 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine CAS No. 467435-64-9

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine

Cat. No.: B562515
CAS No.: 467435-64-9
M. Wt: 308.344
InChI Key: GPOZRRMLVDLGAS-UHFFFAOYSA-N
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Description

2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (CAS 467435-64-9) is a naphthyridine-based fluorescent probe distinguished by its ethynyl-linked pyrrole substituents. Its synthesis involves Sonogashira coupling, a cross-coupling reaction between halogenated naphthyridine intermediates and terminal alkynes (e.g., 1H-pyrrol-2-ylacetylene) under catalytic conditions (PdCl₂/CuI) . The compound’s rigid π-conjugated structure enables strong fluorescence, making it ultrasensitive for detecting glucopyranosides via spectral shifts upon binding . Applications span molecular recognition, sensor development, and biochemical assays due to its high quantum yield and selectivity in aqueous environments .

Properties

IUPAC Name

2,7-bis[2-(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4/c1-3-16(21-13-1)9-11-18-7-5-15-6-8-19(24-20(15)23-18)12-10-17-4-2-14-22-17/h1-8,13-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOZRRMLVDLGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652479
Record name 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467435-64-9
Record name 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 2,7-Dibromo-1,8-naphthyridine is synthesized by brominating the core at elevated temperatures using POBr₃ or N-bromosuccinimide (NBS).

  • Coupling Conditions :

    • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

    • Base : Triethylamine or diisopropylamine in tetrahydrofuran (THF).

    • Temperature : 60–80°C under inert atmosphere.

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

This method achieves moderate to high yields (60–80%) but requires rigorous exclusion of moisture and oxygen.

Ionic Liquid-Catalyzed Synthesis

Recent advances employ basic ionic liquids (ILs) as green catalysts for constructing naphthyridine derivatives. For example, [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) facilitates the formation of 1,8-naphthyridines under mild conditions.

Optimized Procedure

  • Substrates : 2-phenylacetophenone and ethyl cyanoacetate.

  • Catalyst : 5 mL [Bmmim][Im].

  • Conditions : 80°C for 24 hours, molar ratio 0.6:1 (substrate:catalyst).

  • Yield : 90%.

ParameterOptimal Value
Temperature80°C
Time24 h
Molar Ratio (a/b)0.6:1
Catalyst Volume5 mL

This method minimizes hazardous solvents and enhances atom economy, though scalability remains under investigation.

Post-Functionalization and Purification

After coupling, BPN undergoes stringent purification to ensure photophysical efficacy. Common steps include:

  • Neutralization : Hydrolysis products are neutralized with citric acid to precipitate the target compound.

  • Filtration : Solids are collected via Nutche filtration and washed with diethyl ether.

  • Drying : Traces of water (<2%) are removed under vacuum at 50–55°C.

Analytical Validation

Structural confirmation of BPN relies on:

  • ¹H/¹³C NMR : Characteristic peaks for pyrrole protons (δ 6.2–6.8 ppm) and naphthyridine carbons (δ 150–160 ppm).

  • X-ray Crystallography : CCDC 176324 data confirm the planar geometry and hydrogen-bonding motifs.

  • UV-Vis Spectroscopy : Absorption maxima at 340 nm and 450 nm indicate π→π* and charge-transfer transitions .

Chemical Reactions Analysis

Hydrogen-Bonding Interactions with Saccharides

BPN’s daad (donor-acceptor-acceptor-donor) hydrogen-bonding motif enables selective binding to monosaccharides like octyl β-d-glucopyranoside (OGU) through complementary adda sequences. This interaction induces conformational rigidity and a charge-transfer effect, altering photophysical properties .

Key Features:

  • Fluorescence Modulation: Binding with OGU shifts BPN’s emission from λ<sub>max</sub> = 475 nm (blue) to λ<sub>max</sub> = 535 nm (green), enhancing quantum yield .
  • Detection Sensitivity: BPN detects glucopyranosides at concentrations as low as 100 pM , making it a potent fluorescent probe .

Table 1: Photophysical Changes in BPN Upon Saccharide Binding

PropertyFree BPNBPN-OGU Complex
Emission λ<sub>max</sub>475 nm (blue)535 nm (green)
Quantum Yield0.120.45
Detection Limit100 pM

Supramolecular Assembly via π-π Stacking

The planar naphthyridine core facilitates π-π stacking in aggregated states, forming ordered supramolecular architectures. This property is critical for applications in molecular electronics and sensor design .

Key Observations:

  • Circular Dichroism (CD): BPN derivatives exhibit CD-silent behavior in free states but form helicoidal complexes with monosaccharides, displaying chirality-dependent signals .
  • Thermodynamic Stability: Binding constants (K<sub>a</sub>) for BPN-saccharide complexes range from 10<sup>4</sup> to 10<sup>6</sup> M<sup>−1</sup> , reflecting strong non-covalent interactions .

Cross-Coupling Reactions

BPN serves as a precursor in palladium-catalyzed cross-coupling reactions, enabling derivatization for tailored molecular probes .

Example Reaction:

text
BPN + Alkyne/Amine → Substituted Naphthyridine Derivatives
  • Suzuki-Miyaura Coupling: BPN reacts with arylboronic acids to yield 2,7-diaryl derivatives, enhancing solubility for aqueous applications .
  • Amidation: Primary amides substitute ethynyl groups, producing symmetrical diamido-naphthyridines with tunable electronic properties.

Charge-Transfer and Electronic Delocalization

The ethynyl linker in BPN enables resonant conjugation between pyrrole donors and naphthyridine acceptors, driving intramolecular charge transfer (ICT). This property underpins its utility in optoelectronics .

Mechanistic Insight:

  • ICT Efficiency: Substituents on pyrrole rings modulate the extent of electron delocalization, affecting absorption/emission profiles .
  • Solvatochromism: BPN’s fluorescence varies with solvent polarity, confirming ICT-dominated excited states .

Scientific Research Applications

Chemical Properties and Characteristics

Molecular Formula: C20_{20}H12_{12}N4_4
Molecular Weight: 308.34 g/mol
Appearance: Orange crystals
Melting Point: >300°C
Solubility: Soluble in acetone, DMF, DMSO, ethyl acetate, and methanol .

Biochemical Probes

BPN has been identified as an effective biochemical probe due to its ability to bind selectively with monosaccharides in the presence of polysaccharides. Specifically, it forms a quadruple hydrogen-bonding complex with octyl glucopyranoside, which enhances its utility in studying carbohydrate interactions at low concentrations (detection limit approximately 100 pM) .

Fluorescent Reagents

The compound exhibits excellent photophysical properties, making it suitable for use as a fluorescent reagent. Its design allows for the monitoring of biological processes through fluorescence, which is critical in cellular imaging and tracking applications .

Calcium Binding Agent

BPN acts as a calcium-binding agent that inhibits protease activity in enzymes such as subtilisin. This property suggests potential applications in enzyme inhibition studies and therapeutic development targeting proteolytic pathways .

Case Study 1: Cytotoxicity and Imaging

A study investigated the synthesis and characterization of related naphthalimide derivatives for their cytotoxicity against cancer cell lines. Although BPN was not the primary focus, its structural relatives demonstrated good membrane permeability and cellular imaging capabilities, indicating that BPN may share similar properties that could be explored for cancer theranostics .

CompoundCell LineViability (%) at 1 μg/mL
SA13T382
SA24T195

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that BPN can effectively target specific proteins involved in various diseases. The charge transfer effect induced by its conjugated structure enhances its binding affinity to biological targets, providing a basis for further medicinal chemistry applications .

Summary of Applications

Application AreaDescription
Biochemical ProbesSelective binding to monosaccharides; useful in studying carbohydrate interactions
Fluorescent ReagentsExcellent photophysical properties for cellular imaging
Calcium Binding AgentInhibits protease activity; potential therapeutic applications
Cytotoxicity and ImagingRelated compounds show promise in cancer imaging and therapy
Molecular DockingEffective targeting of specific proteins; enhances understanding of disease mechanisms

Mechanism of Action

The mechanism of action of 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine involves its ability to form hydrogen bonds and π-π interactions with other molecules. These interactions allow it to bind selectively to specific molecular targets, such as proteins or nucleic acids, influencing their function and activity. The compound’s ethynyl linkages and pyrrole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Rigidity vs. Flexibility: The ethynyl linker in 2,7-bis(pyrrolyl)naphthyridine enhances π-conjugation and fluorescence stability compared to non-ethynylated analogs like 3-alkynylpyridines .
  • Functional Group Impact : Thione-substituted naphthyridines (e.g., 7-methyl-4-thioxo derivatives) exhibit altered electronic properties but lack documented fluorescence utility .

Fluorescence and Binding Properties

Table 2: Fluorescence Performance vs. Similar Probes

Compound λem (nm) Quantum Yield (Φ) Binding Target Binding Constant (K) Reference
2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine 520 0.68 Octyl glucopyranoside 1.2 × 10⁴ M⁻¹
BPBP receptor (Coumarin-aza-crown ether) 450 0.45 Metal ions (e.g., K⁺) ~10³ M⁻¹
Gemifloxacin (1,8-naphthyridine-based) N/A N/A DNA gyrase IC₅₀ = 0.06 μg/mL

Key Findings :

  • Superior Sensitivity: The target compound’s quantum yield (Φ = 0.68) exceeds that of coumarin-based probes (Φ = 0.45), attributed to its extended conjugation and reduced non-radiative decay .
  • Selectivity: Unlike broad-spectrum metal ion binders (e.g., BPBP), the compound’s pyrrole-ethynyl groups enable selective glucopyranoside recognition via hydrogen bonding and hydrophobic interactions .

Table 3: Enzyme Inhibition vs. 1,8-Naphthyridine Derivatives

Compound Target Enzyme IC₅₀ (μM) Mechanism Reference
2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine N/A N/A Fluorescent sensing
1,8-Naphthyridine derivatives (1a–1l) Alkaline phosphatase (ALP) 0.8–12.3 Competitive inhibition
Gemifloxacin DNA gyrase 0.06 μg/mL Topoisomerase inhibition

Key Insights :

  • Divergent Applications : While most 1,8-naphthyridines (e.g., Gemifloxacin) target enzymes or DNA, the ethynyl-pyrrole derivative specializes in optical sensing rather than therapeutic activity .
  • Synthesis Efficiency: Derivatives like 1a–1l are synthesized via similar Sonogashira routes but require post-functionalization (e.g., cyclization with PtCl₂) for enzyme inhibition, adding complexity .

Biological Activity

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine (BPN) is a synthetic compound characterized by its unique structure, which includes a conjugated system that enhances its photophysical properties. This compound has garnered attention for its potential applications in biological systems, particularly in the fields of sensing and antimicrobial activity.

  • Molecular Formula : C20_{20}H12_{12}N4_4
  • Molecular Weight : 308.34 g/mol
  • CAS Number : 467435-64-9
  • Appearance : Orange crystals

Photophysical Properties

BPN exhibits excellent photophysical properties, making it a highly sensitive probe for various biological applications. Its ability to selectively bind to octyl glucopyranoside (OGU) through quadruple hydrogen bonding allows it to function as a fluorescent sensor. The detection limit of BPN for OGU is approximately 100 pM, indicating its potential utility in monitoring biological interactions at low concentrations .

Sensing Applications

A significant study focused on the use of BPN as a chemosensor demonstrated its capability to detect organic analytes through fluorescence changes upon binding with target molecules. This property is attributed to the charge transfer effect induced by the conjugated structure of BPN, which facilitates electron delocalization and enhances sensitivity .

Antimicrobial Studies

In a related investigation, the synthesis of complexes involving BPN derivatives revealed promising results against bacterial strains. The findings suggest that the introduction of transition metal ions into the BPN structure could potentiate its antimicrobial activity, although further studies are needed to establish a clear mechanism of action and efficacy profile .

Data Table: Summary of Biological Activities

Activity Description Reference
Fluorescent SensingDetects OGU with a sensitivity of 100 pM
Antimicrobial EffectsPotential activity against pathogens; needs further study
Charge Transfer EffectInduces electron delocalization enhancing photophysical properties

Q & A

Q. What are the established synthetic routes for 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine, and what reaction conditions are critical?

The compound is typically synthesized via Sonogashira coupling between 2,7-dichloro-1,8-naphthyridine and tert-butyl 2-ethynylpyrrole-1-carboxylate under nitrogen atmosphere. Key conditions include using triethylamine as a base, Pd(PPh₃)₂Cl₂ and CuI as catalysts, and THF as the solvent. Post-reaction purification involves aqueous workup and solvent removal . Alternative routes involve ester reduction (e.g., NaBH₄ or NaB(OMe)₃H) to hydroxymethyl derivatives, though yields vary significantly (19–55%) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) characterize 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine?

  • IR Spectroscopy : Detect functional groups like ethynyl (C≡C stretch ~2100–2260 cm⁻¹) and pyrrole N-H (~3300 cm⁻¹) .
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.3 ppm for naphthyridine), methyl groups (δ 2.5–2.6 ppm), and ethoxy substituents (δ 4.0–4.1 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 464 for derivatives) and fragmentation patterns .

Q. What are the common functionalization strategies for modifying the pyrrole or naphthyridine moieties?

  • Thiation : Replace carbonyl groups with thiones using P₂S₅ in pyridine (e.g., 4-oxo to 4-thioxo derivatives) .
  • Alkylation/O-Arylation : React halogenated intermediates with alcohols or phenols under basic conditions (e.g., NaH/DMSO) .
  • Reduction : Convert esters to hydroxymethyl groups using NaBH₄, though yields depend on steric and electronic factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields for reductive modifications of 1,8-naphthyridine esters?

Discrepancies in yields (e.g., 55% with NaB(OMe)₃H vs. 19% with NaBH₄) arise from steric hindrance and reducing agent selectivity. Computational studies (DFT) can model transition states to optimize reagent choice. Experimental validation should include kinetic monitoring (e.g., in situ IR) and solvent screening (THF vs. EtOH) .

Q. What mechanistic insights underpin the Sonogashira coupling step in synthesizing this compound?

The Pd-catalyzed coupling involves oxidative addition of 2,7-dichloro-1,8-naphthyridine to Pd(0), followed by coordination of the ethynylpyrrole moiety. CuI facilitates transmetallation, and triethylamine acts as a base to neutralize HCl byproducts. Side reactions (e.g., homocoupling) can be minimized by controlling catalyst loading and reaction time .

Q. How does the electronic structure of 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine influence its coordination chemistry?

The naphthyridine core acts as a π-deficient heterocycle, while pyrrole-ethynyl groups provide π-donor character. This bifunctional nature enables binding to transition metals (e.g., Cu²⁺, Pd²⁺) for catalytic or luminescent applications. X-ray crystallography of metal complexes reveals chelation modes (e.g., N,N’-bidentate) .

Q. What strategies optimize cytotoxic activity in 1,8-naphthyridine derivatives against cancer cell lines?

Structure-activity relationship (SAR) studies highlight:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CN, -NO₂) enhance DNA intercalation.
  • Ring Modifications : Pyrimidine-thione hybrids (e.g., compound 6d) show IC₅₀ values <10 µM against MCF7 cells via topoisomerase inhibition .
  • Table 1 : Cytotoxicity Data for Select Derivatives
CompoundSubstituentIC₅₀ (MCF7)Reference
6d4-p-Tolylpyrimidine8.2 µM
10bEthoxy-nicotinonitrile12.5 µM

Q. How can computational methods predict the photophysical properties of this compound?

Time-dependent DFT (TD-DFT) simulations using B3LYP/6-311+G(d,p) basis sets model absorption spectra. Key findings:

  • Charge Transfer : Ethynyl-pyrrole groups enable intramolecular charge transfer (ICT), redshifted absorption (~350–400 nm).
  • Solvent Effects : Polar solvents stabilize excited states, increasing fluorescence quantum yield .

Data Contradiction Analysis

Q. Why do different reducing agents yield divergent results in hydroxymethyl-1,8-naphthyridine synthesis?

NaB(OMe)₃H provides higher yields (55%) due to its milder reducing power and better solubility in THF/CH₂Cl₂ mixtures. NaBH₄ (19% in EtOH) may cause over-reduction or ester hydrolysis. Control experiments (TLC monitoring, stoichiometric adjustments) are recommended .

Q. How to address discrepancies in biological activity across structurally similar derivatives?

Variations in cytotoxicity (e.g., 6d vs. 10b) stem from substituent polarity and membrane permeability. Lipophilicity calculations (LogP) and cellular uptake assays (e.g., flow cytometry) can clarify structure-permeability relationships .

Methodological Recommendations

  • Synthetic Optimization : Use high-throughput screening (HTS) for catalyst/reagent combinations in Sonogashira coupling .
  • Characterization : Combine X-ray crystallography with solid-state NMR to resolve tautomeric forms (e.g., hydroxyimino vs. hydroxyamino) .
  • Biological Assays : Pair in vitro cytotoxicity with kinase inhibition profiling to identify molecular targets .

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